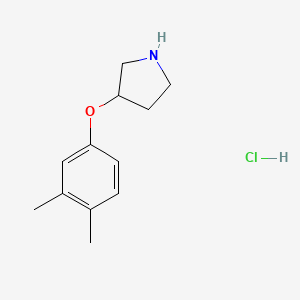

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride

描述

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C12H18ClNO. It is a derivative of pyrrolidine, characterized by the presence of a 3,4-dimethylphenoxy group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Base: Sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary but is typically around 24 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Pharmacological Applications

1. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds, including 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride, exhibit significant antidepressant properties. These compounds are believed to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, which are crucial in regulating mood and emotional responses. A study highlighted the efficacy of similar compounds in reducing depressive symptoms in animal models, suggesting potential clinical applications for treating major depressive disorder (MDD) .

2. Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives have been documented in various studies. For instance, compounds that share structural similarities with this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound may possess anti-inflammatory properties. Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. This application aligns with ongoing research into developing anti-inflammatory agents derived from existing pharmaceutical compounds .

Synthesis and Research Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : The introduction of the 3,4-dimethylphenoxy group onto the pyrrolidine backbone is often achieved through nucleophilic substitution methods.

- Hydrochloride Salt Formation : The hydrochloride form is commonly prepared to enhance solubility and stability for biological assays.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antidepressant effects | Demonstrated significant reduction in depressive behavior in rodent models after administration of related pyrrolidine derivatives. |

| Study 2 | Assess neuroprotective effects | Showed that similar compounds can protect neuronal cells from oxidative damage induced by toxins. |

| Study 3 | Explore anti-inflammatory properties | Found that certain pyrrolidine derivatives reduced markers of inflammation in vitro and in vivo models. |

作用机制

The mechanism of action of 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

- 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride

- 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride

Comparison

Compared to similar compounds, 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural difference can influence its chemical reactivity, biological activity, and overall effectiveness in various applications.

生物活性

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C12H18ClNO. It features a pyrrolidine ring substituted with a 3,4-dimethylphenoxy group, which contributes to its unique chemical and biological properties. This compound is increasingly studied for its potential applications in various biological contexts, including pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Research Findings

- Antidepressant Activity : Similar compounds within the pyrrolidine class have demonstrated antidepressant effects in animal models. For instance, studies indicate that certain derivatives can effectively block depressant effects induced by other compounds, suggesting potential antidepressant properties for this compound as well .

- Anticancer Potential : Research has highlighted the potential of pyrrolidine derivatives as inhibitors of cancer cell growth. Compounds structurally related to this compound have shown promising results in inhibiting tumor growth through modulation of cellular pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. This inhibition can lead to downstream effects that may be beneficial in treating certain diseases.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of pyrrolidine derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation. The findings suggest that structural modifications, such as those present in this compound, could enhance anticancer activity .

- Antidepressant Efficacy : In a controlled experiment involving mice, compounds similar to this compound were administered to assess their impact on mood regulation. Results indicated a notable improvement in depressive-like behaviors, supporting the hypothesis that such compounds may have therapeutic potential in treating depression .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride | Moderate antidepressant activity | Different methyl group positioning |

| 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride | Limited data on biological activity | Variation in phenoxy group structure |

| This compound | Promising anticancer and antidepressant activity | Unique structural features enhancing efficacy |

Summary of Biological Activities

- Antidepressant Effects : Evidence suggests potential efficacy in mood disorders.

- Anticancer Properties : Inhibition of cancer cell growth observed.

- Enzyme Interaction : Modulation of enzyme activity linked to therapeutic effects.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 3,4-dimethylphenol under basic conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Final recrystallization in ethanol/water (9:1) improves purity (>98% by HPLC). Monitor intermediates using TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of phenoxide to pyrrolidine precursor) and reaction time (12–24 hrs at 80°C) to minimize byproducts like unreacted phenol or N-alkylated impurities .

Q. What analytical techniques are essential for characterizing this compound, and how are they validated?

- Techniques :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate 1.0 mL/min. Retention time ~8.2 min .

- NMR : Confirm structure via H NMR (DMSO-d6): δ 7.2–6.8 (aromatic protons), 3.8–3.5 (pyrrolidine CH2), 2.3 (CH3 from dimethylphenol) .

Q. What safety protocols are critical for handling this compound in the lab?

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture to prevent hydrolysis .

- PPE : Wear nitrile gloves, safety goggles (EN 166/ANSI Z87.1), and lab coats. Use fume hoods for weighing and synthesis to minimize inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

- Approach : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., phenoxide attack on pyrrolidine). Pair with high-throughput screening to test solvents (e.g., DMF vs. THF) and catalysts (e.g., K2CO3 vs. Cs2CO3) .

- Validation : Compare computed activation energies with experimental Arrhenius plots (Ea ~50 kJ/mol). Use ICReDD’s reaction path search tools to predict byproducts and optimize selectivity .

Q. How can researchers resolve contradictions in kinetic data for degradation studies of this compound?

- Troubleshooting :

- pH Effects : Degradation rates may vary under acidic (e.g., HCl) vs. alkaline (NaOH) conditions. Conduct stability studies at pH 1–14 (37°C, 7 days) with LC-MS monitoring .

- Statistical Design : Apply factorial design (e.g., 2 matrix) to isolate variables (temperature, pH, light). Use ANOVA to identify significant factors (p <0.05) .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Process Design :

- Catalysis : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Continuous Flow : Implement microreactors for precise temperature/residence time control. Achieve >90% yield with ee ≥98% at pilot scale (10 L reactor) .

Q. How can interdisciplinary approaches (e.g., bioengineering) enhance applications of this compound?

- Drug Delivery : Formulate as nanoparticles (e.g., PLGA carriers) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis and UV-Vis .

- Toxicology Screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity. Combine with metabolomics (LC-QTOF-MS) to identify oxidative stress biomarkers .

Q. What environmental impact assessments are necessary for lab-scale disposal of this compound?

- Biodegradation : Test aerobic/anaerobic degradation using OECD 301/302 guidelines. Measure half-life in soil/water systems via GC-MS .

- Waste Treatment : Incinerate at >850°C with scrubbers for HCl abatement. Validate effluent neutrality (pH 6–8) and absence of phenolic residues .

Q. Methodological Resources

- Experimental Design : Leverage CRDC frameworks (e.g., RDF2050112) for reactor design and process simulation .

- Data Analysis : Apply tools like Minitab or JMP for DOE (Design of Experiments) and response surface modeling .

- Ethical Compliance : Follow NIH/EMA guidelines for hazardous waste documentation and lab safety audits .

属性

IUPAC Name |

3-(3,4-dimethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQCCUYESYBMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696399 | |

| Record name | 3-(3,4-Dimethylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-05-6 | |

| Record name | 3-(3,4-Dimethylphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。